p-Naftolbenzeína

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

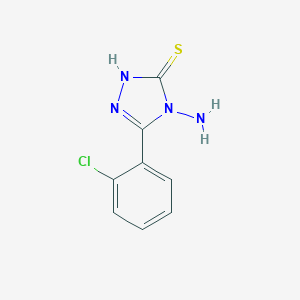

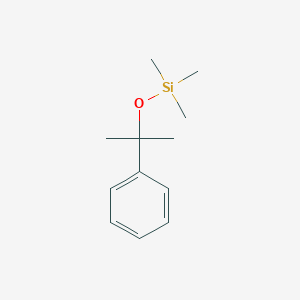

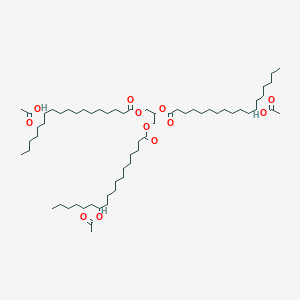

P-Naphtholbenzein is a useful research compound. Its molecular formula is C27H18O2 and its molecular weight is 374.4 g/mol. The purity is usually 95%.

The exact mass of the compound p-Naphtholbenzein is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9862. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality p-Naphtholbenzein suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about p-Naphtholbenzein including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Indicador Químico

p-Naftolbenzeína se utiliza comúnmente como un indicador químico . Cambia de color en respuesta a los cambios en el pH, lo que lo hace útil para visualizar y medir los niveles de pH en una solución .

Titulaciones Ácido-Base

En el campo de la química analítica, this compound se utiliza como indicador durante las titulaciones ácido-base . Ayuda a determinar el punto final del proceso de titulación, lo cual es crucial para medir con precisión la concentración de una solución desconocida

Mecanismo De Acción

Target of Action

p-Naphtholbenzein, also known as alpha-Naphtholbenzein, is primarily used as a pH indicator . Its primary target is the hydrogen ion concentration in a solution, which determines the solution’s acidity or alkalinity .

Mode of Action

p-Naphtholbenzein operates by undergoing a color change in response to the pH of the solution it is in . It has a visual transition from yellow at pH 0-8.2 to turquoise at pH 10 . This color change is a result of the compound’s interaction with hydrogen ions in the solution .

Pharmacokinetics

It is insoluble in water but soluble in alcohol , which can affect its distribution in different types of solutions.

Result of Action

The primary result of p-Naphtholbenzein’s action is a visible color change that provides a measure of the pH of the solution it is in . This allows scientists and researchers to monitor the acidity or alkalinity of a solution, which can be critical in various experimental and industrial contexts.

Action Environment

The action of p-Naphtholbenzein can be influenced by environmental factors such as the presence of other ions in the solution, the temperature, and the solvent used . For example, its solubility and hence its effectiveness as a pH indicator can be affected by the type of solvent used . Furthermore, extreme temperatures might potentially affect the stability of the compound and its color transitions .

Análisis Bioquímico

Biochemical Properties

p-Naphtholbenzein plays a significant role in biochemical reactions, particularly as an indicator in acid-base titrations. It interacts with enzymes, proteins, and other biomolecules through its hydroxyl and carbonyl functional groups. These interactions often involve hydrogen bonding and π-π stacking with aromatic amino acids in proteins. For instance, p-Naphtholbenzein can interact with beta-galactosidase, an enzyme that hydrolyzes beta-galactosides into monosaccharides. The compound’s interaction with beta-galactosidase has been evaluated for its effectiveness as a substrate for detecting enzyme activity .

Cellular Effects

p-Naphtholbenzein influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Its role as an indicator can affect the pH of the cellular environment, thereby influencing enzyme activity and metabolic reactions. For example, in bacterial cells, p-Naphtholbenzein-beta-D-galactoside has been used to detect beta-galactosidase activity, which is crucial for lactose metabolism . The compound’s presence can lead to changes in gene expression related to metabolic pathways and stress responses.

Molecular Mechanism

At the molecular level, p-Naphtholbenzein exerts its effects through binding interactions with biomolecules. Its hydroxyl and carbonyl groups allow it to form hydrogen bonds and engage in π-π interactions with aromatic residues in proteins. These interactions can lead to enzyme inhibition or activation, depending on the specific enzyme and the context of the reaction. For example, p-Naphtholbenzein’s interaction with beta-galactosidase involves binding to the enzyme’s active site, thereby influencing its catalytic activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of p-Naphtholbenzein can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions but may degrade when exposed to light or extreme pH conditions. Long-term studies have shown that p-Naphtholbenzein maintains its effectiveness as an indicator over extended periods, although its sensitivity may decrease slightly over time . In in vitro studies, the compound’s stability allows for consistent results in biochemical assays.

Dosage Effects in Animal Models

The effects of p-Naphtholbenzein vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and does not exhibit significant toxicity. At higher doses, p-Naphtholbenzein can cause adverse effects, including irritation to the skin, eyes, and respiratory tract . In animal studies, the compound’s threshold effects have been observed, with higher doses leading to more pronounced toxicological responses. These findings highlight the importance of careful dosage management in experimental settings.

Metabolic Pathways

p-Naphtholbenzein is involved in various metabolic pathways, particularly those related to its role as an indicator. The compound interacts with enzymes and cofactors involved in acid-base reactions, influencing metabolic flux and metabolite levels. For example, in the presence of beta-galactosidase, p-Naphtholbenzein-beta-D-galactoside is hydrolyzed, releasing p-Naphtholbenzein and a monosaccharide . This reaction is part of the broader metabolic pathway for lactose utilization in bacteria.

Transport and Distribution

Within cells and tissues, p-Naphtholbenzein is transported and distributed through passive diffusion and interactions with transport proteins. The compound’s hydrophobic nature allows it to accumulate in lipid-rich environments, such as cell membranes. Additionally, p-Naphtholbenzein can bind to specific transporters or binding proteins, facilitating its movement across cellular compartments . These interactions influence the compound’s localization and accumulation within cells.

Subcellular Localization

p-Naphtholbenzein’s subcellular localization is influenced by its chemical properties and interactions with cellular components. The compound is often found in the cytoplasm and associated with cellular membranes. Its localization can affect its activity and function, particularly in the context of enzyme interactions and metabolic reactions. For example, p-Naphtholbenzein’s presence in the cytoplasm allows it to interact with cytoplasmic enzymes, influencing their activity and the overall metabolic state of the cell .

Propiedades

Número CAS |

145-50-6 |

|---|---|

Fórmula molecular |

C27H18O2 |

Peso molecular |

374.4 g/mol |

Nombre IUPAC |

(4Z)-4-[(4-hydroxynaphthalen-1-yl)-phenylmethylidene]naphthalen-1-one |

InChI |

InChI=1S/C27H18O2/c28-25-16-14-23(19-10-4-6-12-21(19)25)27(18-8-2-1-3-9-18)24-15-17-26(29)22-13-7-5-11-20(22)24/h1-17,28H/b27-24- |

Clave InChI |

VDDWRTZCUJCDJM-PNHLSOANSA-N |

SMILES |

C1=CC=C(C=C1)C(=C2C=CC(=O)C3=CC=CC=C23)C4=CC=C(C5=CC=CC=C54)O |

SMILES isomérico |

C1=CC=C(C=C1)/C(=C/2\C=CC(=O)C3=CC=CC=C23)/C4=CC=C(C5=CC=CC=C54)O |

SMILES canónico |

C1=CC=C(C=C1)C(=C2C=CC(=O)C3=CC=CC=C23)C4=CC=C(C5=CC=CC=C54)O |

Key on ui other cas no. |

145-50-6 |

Descripción física |

Dark red powder; [Alfa Aesar MSDS] |

Pictogramas |

Irritant |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Dibenzo[a,j]perylene](/img/structure/B87010.png)